molecular formula C55H33N5 B14125294 2,3,5,6-tetra(N-carbazolyl)benzonitrile

2,3,5,6-tetra(N-carbazolyl)benzonitrile

Cat. No.: B14125294
M. Wt: 763.9 g/mol
InChI Key: QGFMAHGYJHNBJH-UHFFFAOYSA-N
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Description

2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile is a compound known for its application in thermally activated delayed fluorescence (TADF) materials. It is part of the carbazolyl benzonitrile family and is used in organic light-emitting diodes (OLEDs) due to its efficient light-emitting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile typically involves the reaction of 9H-carbazole with a suitable benzonitrile derivative. One common method includes the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base, followed by the addition of tetrafluoroisophthalonitrile . The reaction is carried out under an inert atmosphere, typically argon, and requires heating to around 65°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile primarily undergoes substitution reactions due to the presence of the carbazole groups. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Often involve halogenated solvents and bases like sodium bis(trimethylsilyl)amide.

    Oxidation Reactions: May use oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzonitrile core.

Scientific Research Applications

2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile is unique due to its specific arrangement of carbazole groups, which provides a balance between stability and efficiency in TADF applications. This makes it particularly suitable for use in blue OLEDs, where achieving high efficiency and stability is challenging .

Properties

Molecular Formula

C55H33N5

Molecular Weight

763.9 g/mol

IUPAC Name

2,3,5,6-tetra(carbazol-9-yl)benzonitrile

InChI

InChI=1S/C55H33N5/c56-34-43-54(59-48-29-13-5-21-39(48)40-22-6-14-30-49(40)59)52(57-44-25-9-1-17-35(44)36-18-2-10-26-45(36)57)33-53(58-46-27-11-3-19-37(46)38-20-4-12-28-47(38)58)55(43)60-50-31-15-7-23-41(50)42-24-8-16-32-51(42)60/h1-33H

InChI Key

QGFMAHGYJHNBJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

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